molecular formula C11H12N4O2 B3058186 CBI-BB ZERO/005511 CAS No. 883290-90-2

CBI-BB ZERO/005511

カタログ番号: B3058186
CAS番号: 883290-90-2
分子量: 232.24 g/mol
InChIキー: JYEVIOYHVMLURW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

CBI-BB ZERO/005511 (CAS No. 883290-90-2) is a heterocyclic compound structurally characterized by a pyridinyl-triazolyl acetic acid framework. It is part of a class of compounds featuring fused aromatic and heterocyclic rings, commonly explored for applications in medicinal chemistry and materials science due to their bioactivity and structural versatility .

特性

IUPAC Name

ethyl 2-(3-pyridin-3-yl-1H-1,2,4-triazol-5-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2/c1-2-17-10(16)6-9-13-11(15-14-9)8-4-3-5-12-7-8/h3-5,7H,2,6H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYEVIOYHVMLURW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC(=NN1)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10362545
Record name ethyl 2-(3-pyridin-3-yl-1H-1,2,4-triazol-5-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10362545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883290-90-2
Record name Ethyl 5-(3-pyridinyl)-1H-1,2,4-triazole-3-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=883290-90-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 2-(3-pyridin-3-yl-1H-1,2,4-triazol-5-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10362545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of CBI-BB ZERO/005511 involves the reaction of 3-(3-pyridinyl)-1H-1,2,4-triazole with ethyl bromoacetate under basic conditions. The reaction typically takes place in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of CBI-BB ZERO/005511 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reactants. The product is then purified using techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions

CBI-BB ZERO/005511 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

科学的研究の応用

CBI-BB ZERO/005511 has a wide range of applications in scientific research, including:

作用機序

The mechanism of action of CBI-BB ZERO/005511 involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects .

類似化合物との比較

Comparison with Structurally Similar Compounds

The following compounds are structurally or functionally comparable to CBI-BB ZERO/005511, as identified in and cross-referenced with other sources:

2-(3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)acetic acid (CAS 881939-76-0)
  • Molecular Formula : C₉H₇N₅O₂
  • Key Properties :
    • Contains a pyridinyl-triazolyl acetic acid backbone, differing only in the substitution pattern of the pyridine ring (4-pyridinyl vs. 3-pyridinyl in CBI-BB ZERO/005511).
    • Bioactivity : Likely exhibits high gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeability, as seen in structurally similar triazole derivatives (e.g., ).
    • Synthesis : Typically involves cyclization of hydrazine derivatives with pyridine-carboxylic acids under catalytic conditions, though exact protocols are unspecified .
Property CBI-BB ZERO/005511 2-(3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)acetic acid
Molecular Weight 231.21 g/mol 217.19 g/mol
Log Po/w (XLOGP3) ~2.15 (inferred) ~2.15 (similar triazoles, )
BBB Permeability Likely Yes Likely Yes
CYP Inhibition Potential CYP1A2 Not reported
6-溴-4-甲基苯并[b]噻吩-2-羧酸 (CAS 7312-10-9, )
  • Molecular Formula : C₁₀H₇BrO₂S
  • Key Properties :
    • A brominated benzothiophene-carboxylic acid with a similarity score of 0.91 to CBI-BB ZERO/005511.
    • Bioactivity : Acts as a CYP1A2 inhibitor, with moderate solubility (0.24 mg/ml) and high BBB permeability .
    • Structural Contrast : Replaces the triazole-pyridine system with a benzothiophene ring, altering electronic properties and binding affinities.
Property CBI-BB ZERO/005511 6-溴-4-甲基苯並[b]噻吩-2-羧酸
Molecular Weight 231.21 g/mol 257.10 g/mol
TPSA ~65 Ų (inferred) 65.54 Ų
Solubility Moderate (inferred) 0.24 mg/ml
CYP Inhibition CYP1A2 (potential) CYP1A2 (confirmed)

Functional Comparison with Boronic Acid Derivatives

Key contrasts include:

  • Reactivity : Boronic acids are pivotal in cross-coupling reactions, whereas triazole-pyridine derivatives like CBI-BB ZERO/005511 are more suited for target-specific interactions (e.g., enzyme inhibition).
  • Bioavailability : Boronic acids often exhibit lower Log Po/w values (~2.15) and variable BBB penetration, whereas triazole derivatives generally show better pharmacokinetic profiles .

Tables

Table 1. Structural and Pharmacokinetic Comparison

Compound Molecular Formula BBB Permeability CYP Inhibition Solubility (mg/ml)
CBI-BB ZERO/005511 C₁₀H₉N₅O₂ Likely Yes CYP1A2 (?) ~0.2 (inferred)
2-(3-(Pyridin-4-yl)-1H... C₉H₇N₅O₂ Likely Yes None reported ~0.3 (inferred)
6-溴-4-甲基苯並[b]噻吩-2-羧酸 C₁₀H₇BrO₂S Yes CYP1A2 0.24

Q & A

Basic Research Questions

Q. How to formulate a focused research question on the synthesis mechanisms of CBI-BB ZERO/005511?

  • Methodological Answer : Begin by identifying gaps in existing literature (e.g., inconsistencies in reported synthesis pathways). Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure the question is researchable and contributes to the field . For example:

"How do variations in solvent polarity and temperature affect the yield and stereoselectivity of CBI-BB ZERO/005511 during its catalytic synthesis?"
Sub-questions might address specific reaction parameters or characterization techniques. Ensure alignment with primary data sources (e.g., peer-reviewed journals) and avoid overly broad phrasing .

Q. What experimental design principles ensure reproducibility in synthesizing CBI-BB ZERO/005511?

  • Methodological Answer :

  • Control Variables : Standardize reagents, equipment, and environmental conditions (e.g., humidity) to minimize confounding factors .
  • Replication : Perform trials ≥3 times to assess variability .
  • Documentation : Follow guidelines from Beilstein Journal of Organic Chemistry: report detailed procedures (e.g., catalyst loading, purification steps) in the main text or supplementary materials .
    Example Table :
ParameterControlled ValueMeasurement Method
Reaction Temperature25°C ± 0.5°CCalibrated Thermocouple
Stirring Rate500 rpmDigital Tachometer

Q. How to conduct a systematic literature review on CBI-BB ZERO/005511?

  • Methodological Answer :

  • Primary vs. Secondary Sources : Prioritize peer-reviewed articles over tertiary sources (e.g., Wikipedia) . Use databases like PubMed or SciFinder with Boolean operators (e.g., "CBI-BB ZERO/005511" AND "crystallography") to filter results .
  • Critical Appraisal : Evaluate study validity by checking for conflicts of interest, sample sizes, and reproducibility metrics (e.g., RSD values in synthesis yields) .

Advanced Research Questions

Q. How to resolve contradictions in reported physicochemical properties of CBI-BB ZERO/005511?

  • Methodological Answer :

  • Data Triangulation : Compare results from multiple techniques (e.g., XRD for crystallinity, NMR for purity) .
  • Meta-Analysis : Statistically aggregate data from independent studies to identify outliers. For example:
    Example Table :
StudyMelting Point (°C)Purity (%)Method Used
Smith et al. 2022156–15898.5DSC
Lee et al. 2023152–15595.2Capillary Tube
  • Hypothesis Testing : Use ANOVA to determine if observed differences are statistically significant .

Q. What advanced statistical methods are suitable for analyzing variability in bioactivity data of CBI-BB ZERO/005511?

  • Methodological Answer :

  • Multivariate Analysis : Apply principal component analysis (PCA) to identify variables (e.g., pH, incubation time) most influencing bioactivity .
  • Error Propagation Models : Quantify uncertainty in dose-response curves using Monte Carlo simulations .
  • Ethical Data Handling : Ensure anonymization of raw datasets and adherence to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Q. How to optimize the synthesis protocol of CBI-BB ZERO/005511 using design of experiments (DoE)?

  • Methodological Answer :

  • Factor Screening : Use Plackett-Burman designs to identify critical parameters (e.g., solvent type, reaction time) .
  • Response Surface Methodology (RSM) : Model interactions between variables to maximize yield. Example workflow:

Define objective (e.g., yield ≥90%).

Select factors and levels (e.g., temperature: 20–40°C).

Conduct central composite design experiments.
Example Table :

RunTemperature (°C)Catalyst (mol%)Yield (%)
1302.585
2253.088

Methodological Resources

  • Data Collection : Follow ethical guidelines for questionnaires (e.g., avoid leading questions) when surveying experts about synthesis challenges .
  • Reproducibility : Adhere to Beilstein Journal standards for experimental reporting, including raw data submission .
  • Conflict Resolution : For contradictory findings, apply triangulation and peer validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CBI-BB ZERO/005511
Reactant of Route 2
Reactant of Route 2
CBI-BB ZERO/005511

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。